N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

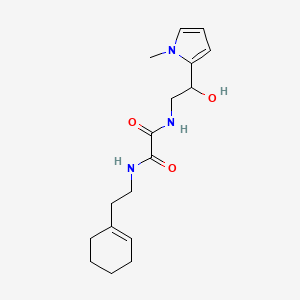

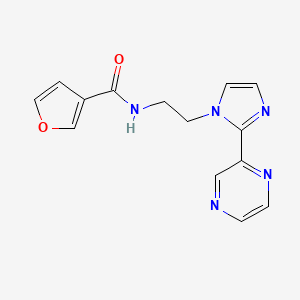

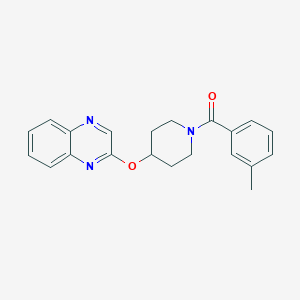

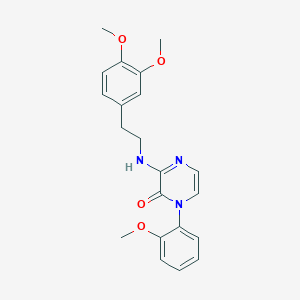

The compound “N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrimidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrimidine rings are aromatic, meaning they are particularly stable . The presence of the amide group (-CONH2) could also have implications for the compound’s reactivity .Scientific Research Applications

Cancer Treatment

This compound has been highlighted for its potential as a CDK2 inhibitor in the treatment of cancer. CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells .

FLT3 and CDK Inhibition

It exhibits excellent FLT3 and CDK inhibition activities, which are important in the development of therapies for diseases like acute myeloid leukemia .

Anti-Diabetic Potential

There’s evidence suggesting its use in anti-diabetic therapy, with studies showing its effectiveness through molecular docking and modeling .

Antitumor Activity

The compound has been evaluated for antitumor potential against various cancer cell lines, indicating its broad therapeutic applications .

Protein Expression

Research indicates that derivatives of this compound can influence the expression of critical proteins like p53 and p21 , which are involved in tumor suppression and cell cycle regulation .

Kinase Inhibition

It has been identified as a novel scaffold for MELK kinase inhibitors , expanding its potential applications in targeted cancer therapies .

Neurotoxicity Studies

A derivative has been studied for its neurotoxic potentials , providing insights into neurological effects and behavioral parameters in biological systems .

Antimicrobial and Anti-Quorum-Sensing Agents

Some derivatives have been reported as potent antimicrobial agents and inhibitors of quorum-sensing, which is a system of stimuli and response correlated with population density .

Future Directions

Mechanism of Action

Target of Action

The compound, also known as 4-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]butanamide, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to exhibit excellent FLT3 and CDK inhibition . FLT3 and CDK are proteins that play crucial roles in cell proliferation and survival, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets (FLT3 and CDK) by binding to their active sites, thereby inhibiting their activity . This interaction results in the suppression of cell proliferation and survival pathways, leading to the death of cancer cells .

Biochemical Pathways

The compound affects the FLT3 and CDK pathways. FLT3 is a receptor tyrosine kinase that, when activated, can stimulate cell proliferation and survival . CDKs are a group of protein kinases that regulate the cell cycle . By inhibiting these targets, the compound disrupts these pathways, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the suppression of FLT3 and CDK activity, leading to cell cycle arrest and the onset of apoptosis .

properties

IUPAC Name |

4-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c30-23(9-4-8-18-6-2-1-3-7-18)28-20-12-10-19(11-13-20)27-21-16-22(25-17-24-21)29-15-5-14-26-29/h1-3,5-7,10-17H,4,8-9H2,(H,28,30)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZKODYYQIQQOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)

![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)

![N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B3004980.png)

![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)